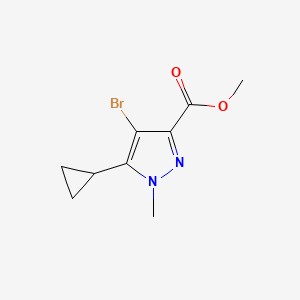

methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Descripción general

Descripción

“Methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 1247688-02-3 . It has a molecular weight of 259.1 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

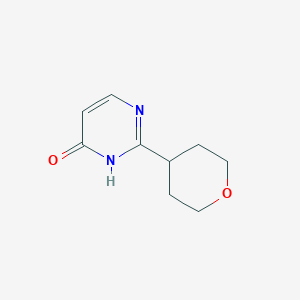

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Pyridyl–Pyrazole-3-One Derivatives Synthesis : A study synthesized novel compounds, including derivatives similar to methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, via solvent and copper ion-induced synthesis. These compounds were characterized by elemental analysis, IR, and X-ray single-crystal diffraction (Huang et al., 2017).

Structural Investigations : Another study focused on combined experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives. The study included characterizations such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique (Viveka et al., 2016).

Biological Activities

Antitumor Activity : Research on similar pyrazole derivatives has shown that they have antitumor activity against various tumor cell lines. Notably, these compounds did not exhibit cytotoxicity to normal human liver cell lines, suggesting selective cytotoxicity on tumor cells (Huang et al., 2017).

Anti-inflammatory and Analgesic Activities : A study synthesized 1-aryl-1H-pyrazole-5-acetic acids, showing strong anti-inflammatory and analgesic activities in rats and mice. These compounds also exhibited moderate antipyretic and in vitro platelet antiaggregating effects (Menozzi et al., 1994).

Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, showing moderate to excellent activities. The study highlights the potential use of pyrazole derivatives in antifungal applications (Du et al., 2015).

Antimicrobial Evaluation : Carbostyril derivatives of 1H-pyrazole were synthesized and evaluated for antimicrobial activity. These compounds demonstrated significant inhibitory effects against various bacterial pathogens and fungal pathogens (Thumar & Patel, 2011).

Chemical Reactivity and Applications

Regioflexible Conversion : The study on 1-methyl-5-(trifluoromethyl)pyrazole demonstrates the regioflexible conversion of heterocyclic starting materials into isomers and congeners, highlighting the chemical reactivity and versatility of pyrazole derivatives (Schlosser et al., 2002).

Cyclization Reactions : Research on methyl 3-cyclopropyl-3-oxopropanoate and its reactions to form various pyrazole derivatives, including those with a cyclopropyl substituent, showcases the importance of cyclization reactions in the synthesis of complex pyrazole structures (Pokhodylo et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Propiedades

IUPAC Name |

methyl 4-bromo-5-cyclopropyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUAWSOZDQRWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)Br)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)

![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)

![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)

![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)